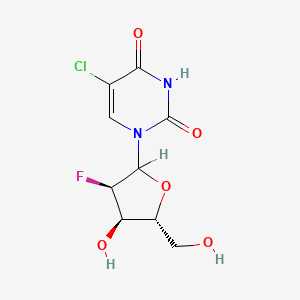
5-Cfdru
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxyfluorescein diacetate, acetoxymethyl ester (5-Cfdru) is a non-fluorescent, cell-permeable dye that is widely used in various biological and chemical research applications. Once inside the cell, cellular esterases cleave the acetoxymethyl ester groups, resulting in the formation of 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cells, indicating their viability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves the reaction of 5-carboxyfluorescein with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 5-Carboxyfluorescein diacetate, acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and solvents, as well as for the purification steps. This ensures consistency in the quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxyfluorescein diacetate, acetoxymethyl ester undergoes hydrolysis reactions catalyzed by cellular esterases. This hydrolysis results in the removal of the acetoxymethyl ester groups, converting the compound into 5-carboxyfluorescein .
Common Reagents and Conditions
Reagents: Acetoxymethyl bromide, triethylamine, dichloromethane.
Conditions: Room temperature, organic solvent medium.
Major Products
The major product formed from the hydrolysis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester is 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells .
Aplicaciones Científicas De Investigación
5-Carboxyfluorescein diacetate, acetoxymethyl ester is extensively used in various scientific research applications, including:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry to analyze live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize and quantify live cells.
Drug Screening: The compound is used in drug screening assays to evaluate the cytotoxic effects of various compounds on live cells.
Mecanismo De Acción
The mechanism of action of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves its uptake by live cells, where cellular esterases cleave the acetoxymethyl ester groups. This results in the formation of 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells. The fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell viability .
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxyfluorescein diacetate (5-CFDA): Similar to 5-Carboxyfluorescein diacetate, acetoxymethyl ester, but without the acetoxymethyl ester groups.
Fluorescein diacetate (FDA): A non-fluorescent compound that is hydrolyzed by cellular esterases to produce fluorescein, a fluorescent compound.
Calcein-AM: Another cell-permeable dye that is hydrolyzed by cellular esterases to produce calcein, a fluorescent compound.
Uniqueness
5-Carboxyfluorescein diacetate, acetoxymethyl ester is unique in its ability to provide a highly fluorescent signal upon hydrolysis by cellular esterases, making it an excellent indicator of cell viability. Its acetoxymethyl ester groups enhance its cell permeability compared to other similar compounds .
Propiedades
Número CAS |
55612-15-2 |
|---|---|
Fórmula molecular |
C9H10ClFN2O5 |
Peso molecular |
280.64 g/mol |
Nombre IUPAC |
5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
Clave InChI |
NEJVFDJYSZDPCD-CDRSNLLMSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



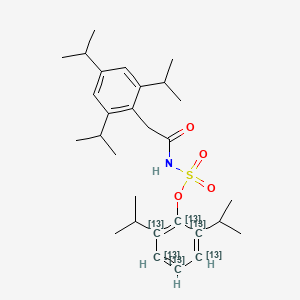
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
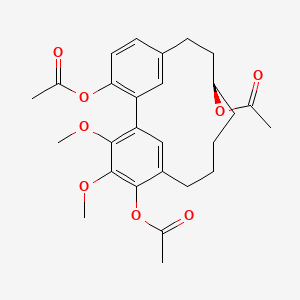

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
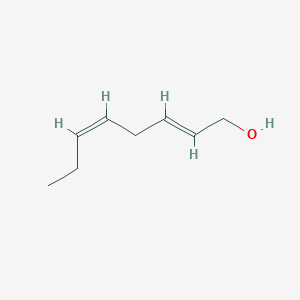

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
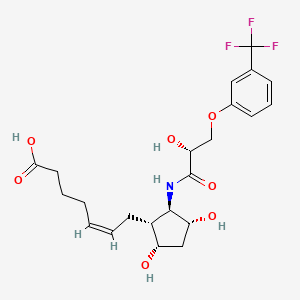
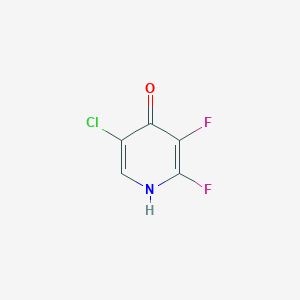
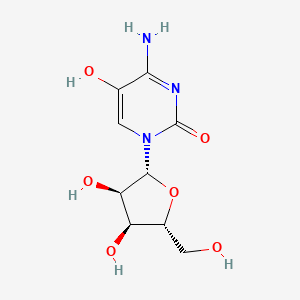

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
